

In Vitro Antibacterial Spectrum of Cefmatilen Against Gram-positive Bacteria: A Technical Overview

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Compound of Interest

Compound Name: Cefmatilen

Cat. No.: B1668855

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmatilen, also known by its developmental codename S-1090, is an orally active third-generation cephalosporin antibiotic. Developed in Japan, it has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a detailed overview of the in vitro antibacterial spectrum of **Cefmatilen** against clinically relevant Gram-positive bacteria, based on available scientific literature. The data presented herein is crucial for understanding the potential therapeutic applications of **Cefmatilen** and for guiding further research and development efforts.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of **Cefmatilen** against a range of Gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC50 and MIC90 values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively) for **Cefmatilen** against various Gram-positive species. This data is primarily derived from the pivotal study by Tsuji M, et al. (1995)[1].

Bacterial Species	No. of Strains	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Staphylococcus aureus				
Methicillin-susceptible (MSSA)	103	1.56	3.13	0.78 - 6.25
Methicillin-resistant (MRSA)	100	>100	>100	12.5 - >100
Coagulase-Negative Staphylococci				
Staphylococcus epidermidis	102	0.78	25	0.2 - >100
Staphylococcus haemolyticus	50	6.25	100	0.78 - >100
Streptococcus species				
Streptococcus pneumoniae	54	0.05	0.1	≤0.025 - 0.2
Streptococcus pyogenes	52	≤0.025	0.05	≤0.025 - 0.05
Streptococcus agalactiae	30	0.05	0.1	0.05 - 0.1
Viridans group streptococci	50	0.2	1.56	≤0.025 - 6.25
Enterococcus species				
Enterococcus faecalis	55	100	>100	25 - >100

Enterococcus faecium	30	>100	>100	50 - >100
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Experimental Protocols

The determination of the Minimum Inhibitory Concentrations (MICs) for **Cefmatilen** as presented in the key reference by Tsuji et al. (1995) was performed according to the standard agar dilution method of the Japanese Society of Chemotherapy[2][3][4].

Agar Dilution Method for MIC Determination

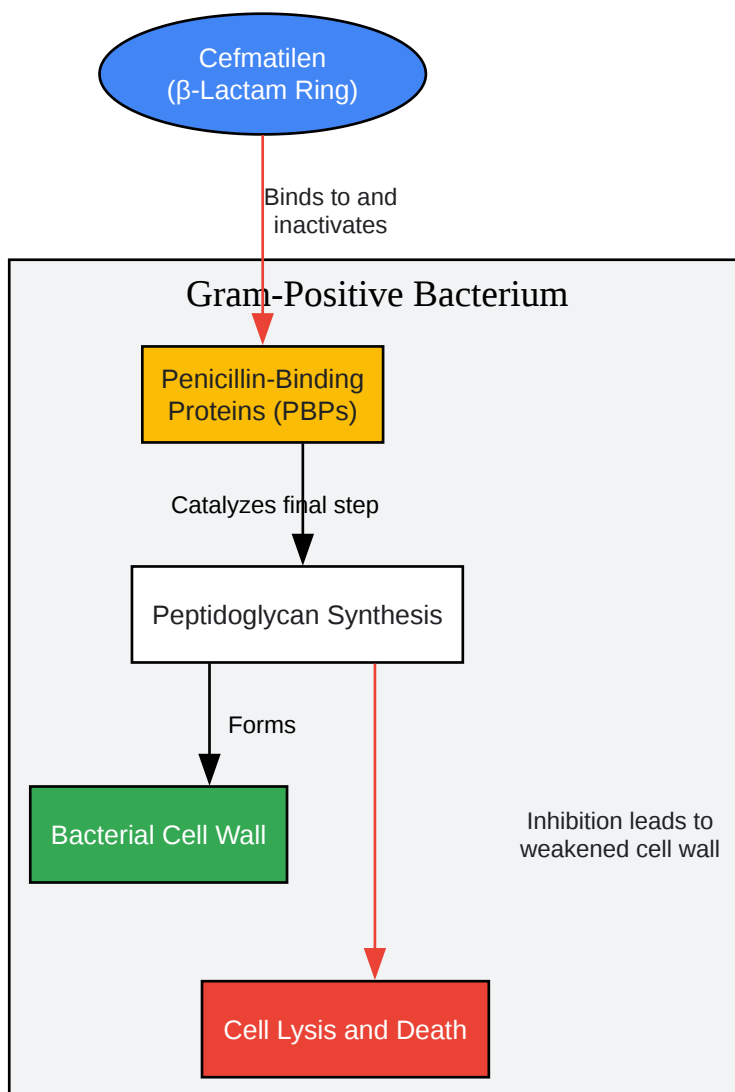
- Preparation of Antibiotic Solutions: A stock solution of **Cefmatilen** is prepared and serially diluted to obtain a range of concentrations.
- Preparation of Agar Plates: Molten Mueller-Hinton agar is supplemented with the various concentrations of **Cefmatilen** and poured into petri dishes. For fastidious organisms like streptococci, the agar is supplemented with 5% defibrinated horse blood.
- Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration of 10^6 Colony Forming Units (CFU) per milliliter.
- Inoculation: A multipoint inoculator is used to spot-inoculate approximately 5 μ L of each bacterial suspension onto the surface of the antibiotic-containing agar plates, as well as a growth control plate without any antibiotic.
- Incubation: The inoculated plates are incubated at 37°C for 18 to 20 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of **Cefmatilen** that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Mechanism of Action of Cephalosporins

Cephalosporins, including **Cefmatilen**, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][6][7][8] The primary target of these antibiotics is a group

of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[5][6]

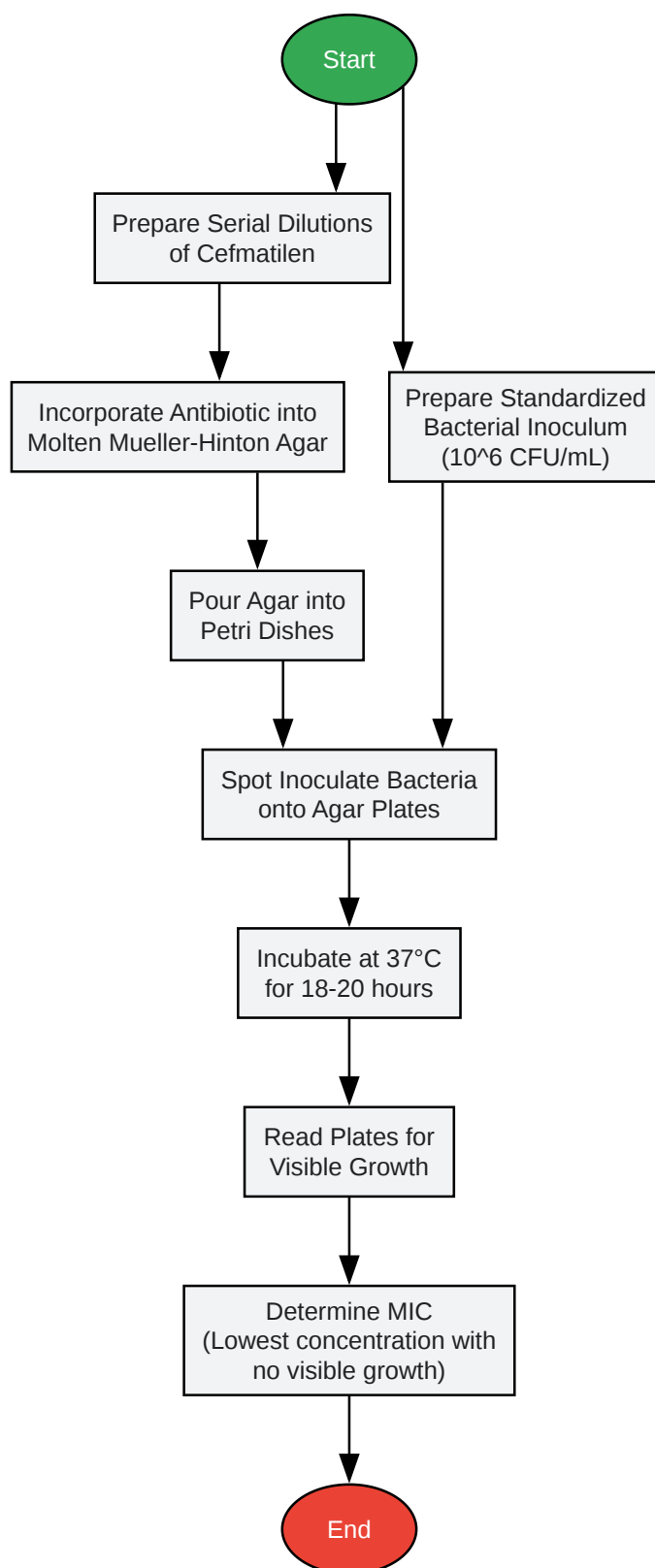


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Caption: Mechanism of action of **Cefmatilen** on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination (Agar Dilution Method)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the agar dilution method.



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Caption: Workflow for MIC determination using the agar dilution method.

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